molecular formula C8H16ClN3 B3095844 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride CAS No. 1269105-97-6

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B3095844
CAS No.: 1269105-97-6
M. Wt: 189.68
InChI Key: BYCYZENIRLSGAB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride (CAS: 1269105-97-6) is a pyrazole-derived compound with a molecular formula of C₈H₁₅N₃·HCl and a molecular weight of 190 g/mol . Its structure features a pyrazole ring substituted with methyl groups at positions 3 and 5, a propyl chain at position 1, and an amine group at position 4, protonated as a hydrochloride salt. Key physicochemical properties include a LogP of 0.97, indicating moderate lipophilicity, and two rotatable bonds, which influence molecular flexibility . The compound is provided as a solid with 95% purity and is historically cataloged under MDL number MFCD18483533 . While it has been discontinued in commercial catalogs (e.g., CymitQuimica), its structural and functional attributes make it a subject of interest in medicinal and synthetic chemistry research .

Properties

IUPAC Name

3,5-dimethyl-1-propylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-4-5-11-7(3)8(9)6(2)10-11;/h4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCYZENIRLSGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include:

Comparison with Similar Compounds

1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine Dihydrochloride

This dihydrochloride salt (CAS: 1431966-81-2) shares the 3,5-dimethylpyrazole core but replaces the propyl group with a 3-fluorobenzyl substituent. Its molecular formula (C₁₄H₁₈ClNO₂) and higher molecular weight (267.76 g/mol) reflect the added complexity of the fluorophenyl group and second hydrochloride ion .

Ethyl 4-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoate

Though discontinued, this pyrazole derivative (CymitQuimica Ref: 10-F741979) features a chloropyrazole moiety and an ester-linked butanoate chain. Its ester group introduces distinct hydrolytic stability and metabolic pathways compared to the amine hydrochloride in the target compound .

Isoquinoline Alkaloid Hydrochlorides

Compounds like berberine hydrochloride () belong to a different structural class (isoquinoline alkaloids) but share the hydrochloride salt form. These alkaloids exhibit higher molecular weights (e.g., berberine: C₂₀H₁₈ClNO₄, MW: 371.81 g/mol) and more rigid polycyclic structures, leading to significantly different pharmacokinetic profiles compared to flexible pyrazole derivatives .

Comparative Data Table

Property 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine Hydrochloride 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine Dihydrochloride Berberine Hydrochloride
Molecular Formula C₈H₁₅N₃·HCl C₁₄H₁₈ClNO₂ C₂₀H₁₈ClNO₄
Molecular Weight (g/mol) 190 267.76 371.81
LogP 0.97 Not reported ~3.5 (estimated)
Salt Form Hydrochloride Dihydrochloride Hydrochloride
Key Substituents Propyl, methyl, amine 3-Fluorobenzyl, methyl, amine Isoquinoline, methoxy
Structural Class Pyrazole Pyrazole Isoquinoline alkaloid
Purity 95% Not reported ≥98% (typical)

Key Findings and Implications

  • Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides, advantageous for formulation but may require pH adjustment for stability .
  • LogP and Bioavailability: The target compound’s LogP (0.97) suggests better membrane permeability than highly polar isoquinoline alkaloids (e.g., berberine, LogP ~3.5), which face challenges in absorption despite therapeutic potency .

Biological Activity

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole moiety, which is known for conferring various biological activities. The compound's structure can be represented as follows:

  • Molecular Formula : C₈H₁₃ClN₂
  • Molecular Weight : 174.65 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various microorganisms, including Candida albicans and Escherichia coli . The compound demonstrated significant inhibition of microbial growth, making it a potential candidate for developing new antimicrobial agents.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Candida albicans1532 µg/mL
Escherichia coli1816 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it was tested against different cancer cell lines and showed promising cytotoxic effects. A notable study reported that the compound exhibited a half-maximal inhibitory concentration (IC50) value of 58.4 µM against the HT29 colorectal cancer cell line, indicating its potential as an anticancer agent .

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative analysis of the cytotoxicity of this compound with standard chemotherapeutics revealed:

CompoundIC50 (µM)Selectivity Index (SI)
3,5-Dimethyl-1-propyl-pyrazole58.43
Cisplatin47.2<1
Fluorouracil381.2<1

The selectivity index indicates that the pyrazole compound is less toxic to normal cells compared to conventional chemotherapeutics .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown antioxidant activity. A study evaluated its ability to scavenge free radicals and protect against oxidative stress in vitro. The compound was found to significantly reduce reactive oxygen species (ROS) levels in treated cells.

Antioxidant Activity Results

The antioxidant capacity was assessed using the DPPH radical scavenging assay:

Concentration (µg/mL)% Scavenging Activity
1030
5055
10080

These results suggest that the compound could be beneficial in preventing oxidative stress-related diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A common synthetic approach involves alkylation of 3,5-dimethylpyrazole with propyl halides in the presence of a base (e.g., sodium hydride) in polar aprotic solvents like DMF at 60–80°C . Optimization can be achieved via a factorial experimental design (e.g., varying temperature, solvent polarity, and base strength) to maximize yield and minimize byproducts. Statistical tools like response surface methodology (RSM) are recommended for parameter optimization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • 1H/13C NMR : Confirm substitution patterns and amine hydrochloride formation (e.g., downfield shifts for NH2 and Cl– protons) .
  • HPLC-MS : Quantify purity (>95% recommended for pharmacological studies) and detect impurities .
  • Elemental Analysis : Verify C, H, N, and Cl content against theoretical values .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as irritant) .
  • Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks .
  • Storage : Keep in airtight containers under inert gas (e.g., N2) at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity and biological target interactions of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., alkylation energetics) and optimize transition states .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with targets (e.g., kinases or GPCRs) and guide structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported biological activity data across different experimental models?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authentication, fixed IC50 measurement protocols) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate sources, adjusting for variables like solvent choice (DMSO vs. saline) or incubation time .

Q. How do structural modifications (e.g., substituent variations on the pyrazole ring) influence pharmacokinetic properties such as solubility and metabolic stability?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituents at the 1-propyl or 4-amine positions (e.g., ethyl, benzyl) and compare logP (via shake-flask method) and metabolic half-life (using liver microsomes) .
  • Co-solvent Screening : Test solubility enhancements with cyclodextrins or PEG-based excipients using phase-solubility diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
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3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.